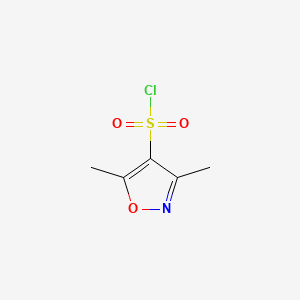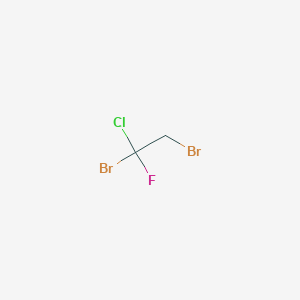
1,2-Dibromo-1-chloro-1-fluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dibromo-1-chloro-1-fluoroethane is an organohalogen compound with the molecular formula C2H2Br2ClF. It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of multiple halogen atoms. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Aplicaciones Científicas De Investigación
1,2-Dibromo-1-chloro-1-fluoroethane has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of halogenated organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of flame retardants, solvents, and other industrial chemicals.
Mecanismo De Acción
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-1-chloro-1-fluoroethane can be synthesized through the halogenation of ethylene derivatives. One common method involves the addition of bromine and chlorine to fluoroethylene under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective addition of halogens.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation processes. Ethylene is reacted with bromine and chlorine gases in the presence of a catalyst. The reaction is conducted in a closed system to prevent the release of toxic halogen gases. The product is then purified through distillation to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dibromo-1-chloro-1-fluoroethane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium hydroxide or sodium ethoxide are used to induce elimination reactions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted ethane derivatives with different functional groups.
Elimination Reactions: Alkenes such as fluoroethylene or chloroethylene are formed.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the compound are produced.
Comparación Con Compuestos Similares
1,2-Dibromo-1-fluoroethane: Similar in structure but lacks the chlorine atom.
1,2-Dibromo-1,1,1-trifluoroethane: Contains additional fluorine atoms, making it more fluorinated.
1,2-Dibromo-1-chloroethane: Lacks the fluorine atom, making it less reactive in certain reactions.
Uniqueness: 1,2-Dibromo-1-chloro-1-fluoroethane is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties. This makes it a valuable compound in synthetic chemistry and industrial applications where specific halogenation patterns are required.
Propiedades
IUPAC Name |
1,2-dibromo-1-chloro-1-fluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br2ClF/c3-1-2(4,5)6/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJBBYSXFXRKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br2ClF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371394 |
Source


|
| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-69-7 |
Source


|
| Record name | 1,2-dibromo-1-chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

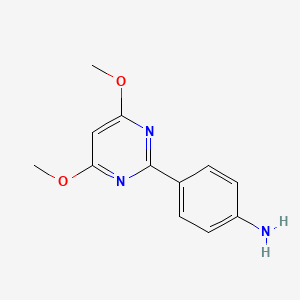
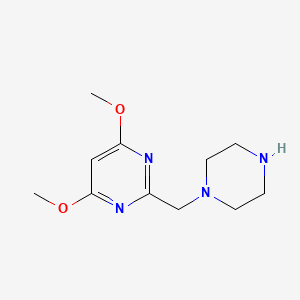
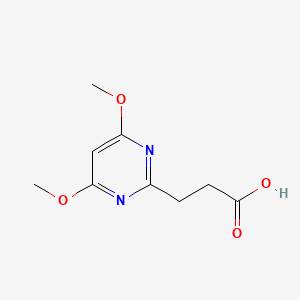
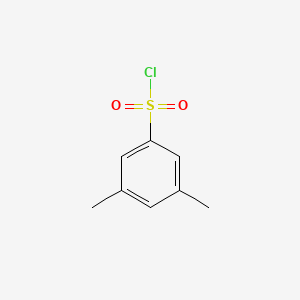
![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![1,3-Dimethyl-4-methoxypyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1301099.png)
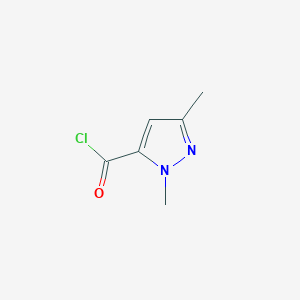
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)
![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)
